1-(4-fluorophenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(4-FLUOROPHENYL)-N~4~-(TETRAHYDRO-2-FURANYLMETHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a synthetic compound characterized by its unique chemical structure, which includes a fluorophenyl group, a tetrahydrofuran ring, and a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-FLUOROPHENYL)-N~4~-(TETRAHYDRO-2-FURANYLMETHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of a 4-fluorophenyl derivative through halogenation reactions.
Introduction of the Tetrahydrofuran Ring: The next step involves the formation of a tetrahydrofuran ring, which is achieved through cyclization reactions.
Formation of the Triazole Ring: The triazole ring is introduced through a cycloaddition reaction, typically involving azides and alkynes.
Coupling Reactions: The final step involves coupling the fluorophenyl, tetrahydrofuran, and triazole intermediates to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(4-FLUOROPHENYL)-N~4~-(TETRAHYDRO-2-FURANYLMETHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
1-(4-FLUOROPHENYL)-N~4~-(TETRAHYDRO-2-FURANYLMETHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-FLUOROPHENYL)-N~4~-(TETRAHYDRO-2-FURANYLMETHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluorophenyl)-N-[(2S)-tetrahydro-2-furanylmethyl]-9H-β-carboline-3-carboxamide
- (4-Fluorophenyl)[1-(tetrahydro-2-furanylmethyl)-3-piperidiny l]methanone
- 1-[(S)-(4-Fluorophenyl){1-[(2S)-tetrahydro-2-furanylmethyl]-1H-tetrazol-5-yl}methyl]pyrrolidinium
Uniqueness
1-(4-FLUOROPHENYL)-N~4~-(TETRAHYDRO-2-FURANYLMETHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its triazole ring, in particular, is known for its stability and ability to participate in various chemical reactions, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H15FN4O2 |
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Molecular Weight |
290.29 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)triazole-4-carboxamide |
InChI |
InChI=1S/C14H15FN4O2/c15-10-3-5-11(6-4-10)19-9-13(17-18-19)14(20)16-8-12-2-1-7-21-12/h3-6,9,12H,1-2,7-8H2,(H,16,20) |
InChI Key |
MRBZGXIZACZBFI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CN(N=N2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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